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Compound of Interest

Compound Name:
Ethyl (R)-2-amino-2-

methylbutyrate

CAS No.: 40916-97-0

Cat. No.: B13816759

Get Quote

Focus Reagent: Ethyl (R)-2-amino-2-methylbutyrate
Synonyms: (R)-Isovaline ethyl ester; (R)-

-ethyl-

-alanine ethyl ester.[1]

Executive Summary
Ethyl (R)-2-amino-2-methylbutyrate is a critical chiral building block used to synthesize (R)-

Isovaline, a non-proteinogenic

-disubstituted amino acid.[1] Unlike standard amino acids, this molecule possesses a
quaternary

-carbon, rendering it chemically unique and biologically robust.[1]

In drug development, the choice between the (R)- and (S)-enantiomers of Isovaline is not

merely a matter of receptor affinity but a structural switch that dictates peptide conformation.[1]
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(R)-Isovaline: Acts as a helix breaker in standard L-peptides or induces Left-Handed (

) helices.[1] It is a potent peripheral analgesic with a high resistance to proteolysis.[1]

(S)-Isovaline: Mimics L-amino acids sterically, stabilizing Right-Handed (

) helices (specifically

-helices) and maintaining compatibility with natural peptide backbones.[1]

Comparative Analysis: (R)- vs. (S)-Enantiomers
A. Small Molecule Pharmacology: Peripheral Analgesia
Both enantiomers of Isovaline have emerged as promising candidates for pain management,

distinct from opioids.[1]
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Feature
(R)-Isovaline (Derived from
Reagent)

(S)-Isovaline (Alternative)

Primary Mechanism

GABA

Agonism (Peripheral).[1]

Inhibits nociceptive

transmission without crossing

BBB efficiently.[1]

GABA

Agonism. Similar potency in

formalin foot assays.[1]

CNS Side Effects

Negligible. Does not cause

sedation or motor

incoordination (Rotarod test).

[1]

Negligible. Similar profile to

(R).

Receptor Selectivity

High selectivity for peripheral

GABA

; low affinity for glycine

receptors compared to simple

glycine.[1]

Similar selectivity profile.

Metabolic Stability

High. The quaternary center

blocks pyridoxal phosphate

(PLP)-dependent

transamination.[1]

High. Equally resistant to

degradation.[1]

Expert Insight: While both enantiomers exhibit antinociception, (R)-Isovaline is frequently

selected in kinetic studies to differentiate specific transport mechanisms, as it resists certain

stereoselective transporters that might clear the "natural-like" (S)-isomer (which mimics L-

amino acids) more rapidly.[1]

B. Peptide Engineering: The Conformational Switch
This is the most critical differentiator. When incorporated into peptide sequences, the

stereochemistry of the quaternary center dictates the secondary structure.

The "Steric Exclusion" Principle: The
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-methyl and

-ethyl groups severely restrict the

and

torsion angles.

Helical Preference:

(S)-Isovaline matches the steric environment of L-amino acids.[1][2] It strongly promotes

Right-Handed

-helices.

(R)-Isovaline matches the steric environment of D-amino acids.[1] It strongly promotes

Left-Handed

-helices.

Strategic Application in Drug Design
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Design Goal
Recommended
Enantiomer

Rationale

Stabilize a Helix (S)-Isovaline

In an L-peptide, (S)-Iva locks

the backbone into a tight spiral

(

), protecting it from proteases

while maintaining the overall

shape.[1]

Induce a Turn / Break Helix (R)-Isovaline

In an L-peptide, the (R)-

enantiomer introduces a

"clash" that forces the

backbone to reverse direction

(hairpin turn) or terminate the

helix.[1]

Proteolytic Resistance Both (R) & (S)

The quaternary carbon

prevents formation of the

tetrahedral intermediate

required for amide hydrolysis

by proteases.[1]

Mechanism of Action & Structural Logic
Pathway Visualization: Conformational Control
The following diagram illustrates how the choice of starting material (Ethyl (R)-2-amino-2-
methylbutyrate) leads to distinct structural outcomes in peptide synthesis compared to the (S)-

variant.

Ethyl (R)-2-amino-2-methylbutyrate (R)-Isovaline (Free Acid)Hydrolysis

Ethyl (S)-2-amino-2-methylbutyrate (S)-Isovaline (Free Acid)Hydrolysis

Incorporation into
L-Peptide Sequence

SPPS Coupling

SPPS Coupling

Helix Disruption / Turn
(Left-Handed Preference)Steric Clash (R)

Helix Stabilization
(Right-Handed 3_10)

Steric Match (S)
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Click to download full resolution via product page

Figure 1: Divergent structural consequences of Isovaline enantiomers in L-peptide backbones.

Experimental Protocols
Protocol A: Hydrolysis of Ethyl (R)-2-amino-2-
methylbutyrate
Objective: Convert the ethyl ester reagent into the free amino acid zwitterion for biological

testing or further protection (e.g., Fmoc).[1]

Dissolution: Dissolve 10 mmol of Ethyl (R)-2-amino-2-methylbutyrate in 20 mL of 6N HCl.

Reflux: Heat the mixture to reflux (approx. 100°C) for 12–16 hours. Monitor by TLC (n-

Butanol/Acetic Acid/Water 4:1:1) for disappearance of the ester spot.

Evaporation: Concentrate the solution in vacuo to remove water and excess HCl.

Purification:

Redissolve the crude hydrochloride salt in a minimum amount of water.

Apply to a cation exchange column (Dowex 50W-X8, H+ form).[1]

Wash with water until neutral.[1]

Elute the free amino acid with 1M NH

OH.

Isolation: Lyophilize the ammoniacal fractions to obtain (R)-Isovaline as a white powder.

Validation: Check optical rotation

.[1][3] (R)-Isovaline typically exhibits negative rotation in water/acid (verify against specific
lot CoA).[1]
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Protocol B: Peptide Coupling of Sterically Hindered
Amino Acids
Challenge: The

-disubstitution makes the amine nucleophile sterically hindered and the carboxyl group difficult
to activate. Standard HBTU/DIC methods often fail.[1]

Optimized Coupling System:

Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).[1]

Base: TMP (2,4,6-Trimethylpyridine) or DIEA (Diisopropylethylamine).[1]

Step-by-Step:

Activation: Dissolve Fmoc-(R)-Isovaline (3 eq) and HATU (2.9 eq) in dry DMF. Add HOAt (3

eq) to enhance activation and reduce racemization (though racemization is rare for

quaternary centers).

Pre-activation: Allow to stir for 1–2 minutes (do not exceed 5 mins to avoid guanidinium

formation).

Addition: Add the activated mixture to the resin-bound peptide (free amine).[1]

Base Addition: Immediately add DIEA (6 eq).

Reaction: Double couple! Perform the reaction for 2 hours at room temperature, drain, and

repeat with fresh reagents for another 2 hours or overnight.

Monitoring: The Kaiser test may be inconclusive due to steric bulk. Use the Chloranil test (for

secondary amines) or micro-cleavage LC-MS to verify coupling completion.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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